molecular formula C19H16F3N3O B2771027 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide CAS No. 1421585-33-2

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide

Cat. No.: B2771027
CAS No.: 1421585-33-2
M. Wt: 359.352
InChI Key: LYFBFBJCMQZHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H16F3N3O and its molecular weight is 359.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

The compound is structurally related to derivatives used for detecting neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients through positron emission tomography. This noninvasive technique helps in the diagnostic assessment and monitoring treatment response in Alzheimer's disease, illustrating the compound's relevance in neurodegenerative disease research (Shoghi-Jadid et al., 2002).

Osteoporosis Treatment Research

Compounds with a similar pyrimidine structure have been investigated as potent and selective antagonists of the αvβ3 receptor, showing efficacy in models of bone turnover. This has implications for the development of treatments for osteoporosis, showcasing the potential of related chemical structures in bone health (Coleman et al., 2004).

Solar Energy Conversion

Naphthalene diimide derivatives have been explored as electron transporting materials in perovskite solar cells, achieving high power conversion efficiency and stability. This highlights the compound's potential in improving the performance of renewable energy technologies (Jung et al., 2018).

Neurodegenerative Disease Research

Pyrimidine derivatives have been identified as dual cholinesterase and amyloid-β aggregation inhibitors, offering a multifaceted approach to treating Alzheimer's disease. This underscores the compound's utility in addressing complex pathologies in neurodegenerative disorders (Mohamed et al., 2011).

Antioxidant Activity Studies

Research into naphthyl-containing heterocycles derived from naphthalene has revealed promising antioxidant activities, indicating the compound's potential in oxidative stress-related applications (Taha, 2012).

Mechanism of Action

While the specific mechanism of action for “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide” is not available, pyrimidine derivatives have been known to exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

For the related compound “2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine hydrochloride”, the safety information indicates that it is classified as Acute Tox. 3 Oral, with hazard statements H301 . Precautionary statements include P301 + P310 .

Future Directions

Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity . This suggests that “N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-naphthamide” and similar compounds may have potential for future research and development in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O/c1-12-11-16(19(20,21)22)25-17(24-12)9-10-23-18(26)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,11H,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBFBJCMQZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.